Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-
Description
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-, is a thiazole derivative featuring a perhydroazepinylidenamino substituent at position 2 and a phenyl group at position 2. Thiazoles are heterocyclic compounds with a sulfur- and nitrogen-containing five-membered ring, widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structural uniqueness of this compound lies in the perhydroazepinylidenamino group—a seven-membered saturated ring fused with a hydrazinylidene moiety—which may enhance binding interactions with biological targets through conformational flexibility or hydrogen bonding. The 4-phenyl substituent is a common pharmacophore in bioactive thiazoles, often contributing to π-π stacking interactions with enzymes or receptors .
Properties
Molecular Formula |
C15H17N3S |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-phenyl-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N3S/c1-3-7-12(8-4-1)13-11-19-15(17-13)18-14-9-5-2-6-10-16-14/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18) |
InChI Key |
AXONBKLGUAWURH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Phenyl Group:
Attachment of the Perhydroazepinylidenamino Group: This step could involve the reaction of the thiazole intermediate with a suitable amine derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydrothiazoles.
Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiazole ring or the phenyl group.
Scientific Research Applications
Medicinal Properties
Thiazole compounds are recognized for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives exhibit potent antibacterial and antifungal properties. For instance, compounds containing thiazole moieties have shown effectiveness against various strains of bacteria and fungi, making them valuable in developing new antimicrobial agents .
- Antiviral and Anticancer Activities : Research indicates that thiazole derivatives can inhibit viral replication and exhibit cytotoxic effects on cancer cell lines. Specifically, thiazole-integrated compounds have been evaluated for their activity against breast cancer cells and have shown promising results compared to standard treatments like 5-fluorouracil .
- Anti-inflammatory Effects : Some thiazole derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Neuroprotective Effects : Certain thiazole compounds have been investigated for their anticonvulsant properties, showing potential in protecting against seizures in animal models .
Case Study 1: Antimicrobial Activity
A study conducted on a series of thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the disc diffusion method, revealing that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a recent investigation, thiazole-pyridine hybrids were evaluated for their anticancer properties against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). One hybrid exhibited an IC50 value significantly lower than that of conventional chemotherapy agents, indicating its potential as a new therapeutic option .
Mechanism of Action
The mechanism of action for Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The perhydroazepinylidenamino group could play a role in binding to specific sites, while the thiazole ring might be involved in electron transfer or stabilization of reactive intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives with modifications at positions 2 and 4 exhibit varied biological activities depending on their substituents. Below is a detailed comparison with key analogues:
Substituent Effects at Position 2
- Hydrazinylidene Derivatives: 2-[2-(4-Phenylcyclohexylidene)hydrazinyl]-4-phenylthiazole (2h): Exhibited potent antifungal activity against Candida albicans (MIC90 = 1.95 µg/mL), outperforming ketoconazole . 2-(2-(4-Cyanophenyl)methylenehydrazinyl)-4-phenylthiazole: Demonstrated selective anticancer activity against MCF-7 breast cancer cells (GI50 = 1.0 ± 0.1 mM) via caspase-dependent apoptosis . Perhydroazepinylidenamino Substituent: While direct data are lacking, the seven-membered ring may enhance metabolic stability or target affinity compared to smaller hydrazinyl groups, as seen in analogues with cyclic amines .
Substituent Effects at Position 4
- 4-Phenyl Group :
- 4-Chlorophenyl/4-Cyanophenyl Modifications: Improved antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer (IC50 = 125 µg/mL against MCF-7) activities due to electron-withdrawing effects .
Pharmacokinetic Considerations
- Thiazole vs. Imidazole Linkers : Replacing thiazole with imidazole improved solubility and bioavailability (e.g., ABI-286 vs. SMART-H ) but reduced in vitro potency .
- Cis- vs. Trans-Cyclohexyldiamine : Cis-configuration in thiazole-bearing BCATm inhibitors was critical for activity; trans-analogues were inactive .
Data Tables
Table 2: Structure–Activity Relationships (SAR)
Research Findings
Antifungal Activity
- Thiazoles with hydrazinylidene groups (e.g., 2h ) showed four-fold better activity than ketoconazole against C. albicans .
- Substitutions at position 4 (e.g., 4-chlorophenyl) further enhanced potency by disrupting fungal membrane integrity .
Anticancer Mechanisms
- Caspase-dependent apoptosis was observed in 4-cyanophenyl derivatives (e.g., 3f), with low toxicity to normal cells (MRC-5 IC50 > 500 µg/mL) .
- Thiazole derivatives inhibited cancer cell proliferation via cell cycle arrest and caspase-3/7 activation .
Enzyme Inhibition
Biological Activity
Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their pharmacological potential. The compound Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- is a notable member of this class, exhibiting various biological effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SAR) relevant to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- can be represented as follows:
- Molecular Formula: C17H20N2S
- Molecular Weight: 284.42 g/mol
This compound features a thiazole ring substituted with a perhydroazepine moiety and a phenyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds derived from thiazole have been shown to exhibit significant cytotoxicity against various cancer cell lines.
The compound 19 , developed by Evren et al. (2019), demonstrated strong selectivity against A549 human lung adenocarcinoma cells with an IC50 value indicating significant anticancer activity .
Anticonvulsant Activity
Thiazole derivatives also show promise in anticonvulsant applications. For example, a study reported the anticonvulsant activity of certain thiazole analogues with effective doses significantly lower than standard medications.
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| 2 | scPTZ | 18.4 | 170.2 | 9.2 |
| 3a-g | MES | < 20 | N/A | N/A |
The compound 2 exhibited a notable protection index, suggesting its potential utility in treating epilepsy .
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties. In vitro studies indicate that certain thiazoles possess significant antibacterial and antifungal activities.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 5b | C. albicans | 3.92 |
| 5c | A. niger | 4.01 |
These findings underscore the efficacy of thiazole derivatives against pathogenic microorganisms, with implications for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. Key findings from SAR analyses include:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances anticancer activity.
- Substituent Variability: Variations in substituents on the thiazole ring can significantly alter the potency and selectivity of these compounds against different biological targets .
Case Studies
- Evren et al. (2019) : Developed novel thiazole derivatives that exhibited selective anticancer activity against A549 cells and NIH/3T3 mouse embryoblasts, highlighting the therapeutic potential of these compounds in oncology.
- Anticonvulsant Screening : Several thiazole analogues were screened in animal models for anticonvulsant properties, leading to the identification of compounds with effective doses significantly lower than existing treatments.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-arylideneamino-4-phenylthiazole derivatives, and how can reaction conditions influence yield?
- Methodological Answer : A common approach involves refluxing 2-amino-4-phenylthiazole with substituted aromatic aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, Bhuiya et al. achieved optimal yields by refluxing for 6 hours, followed by solvent evaporation and recrystallization with ethyl acetate/hexane mixtures . Key variables include reaction time (4–6 hours), solvent polarity, and substituent electronic effects on the aldehyde. TLC (ethyl acetate:hexane, 1:5 v/v) is critical for monitoring reaction completion.
Q. How are thiazole derivatives characterized to confirm structural integrity?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–7.8 ppm) and thiazole protons (δ 6.7–6.8 ppm). ¹³C NMR confirms resonance signals for thiazole carbons (~150–160 ppm) and imine linkages (~160 ppm) .
- Melting Points : Used to assess purity (e.g., 2-amino-4-phenylthiazole melts at 138–141°C) .
Q. What solvents and catalysts are optimal for synthesizing Schiff base thiazoles?
- Methodological Answer : Ethanol is preferred for solubility and inertness. Acetic acid (5 drops) catalyzes imine formation by protonating the aldehyde carbonyl, enhancing electrophilicity. Alternative solvents (e.g., DMF) may be used for poorly soluble aldehydes but require rigorous drying .
Advanced Research Questions
Q. How can molecular docking studies elucidate the antibacterial mechanism of 4-phenylthiazole derivatives?
- Methodological Answer : Docking simulations (e.g., using AutoDock Vina) model interactions between thiazole derivatives and bacterial targets (e.g., DNA gyrase). For example, compound 9c in showed strong binding to the active site of E. coli gyrase via hydrogen bonds with Arg136 and hydrophobic interactions with Val166. Pose analysis (e.g., RMSD <2 Å) validates binding stability .
Q. What strategies resolve contradictions in biological activity data across structurally similar thiazoles?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance activity against Gram-negative strains, while bulky groups reduce membrane permeability .
- Assay Variability : Standardize broth microdilution (CLSI guidelines) and control for inoculum size (±0.5 McFarland) to minimize inter-lab variability .
Q. How do QSAR models predict the bioactivity of novel thiazole analogs?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molar refractivity, and HOMO-LUMO gaps. For 2,4-disubstituted thiazoles, a robust model (R² >0.85) linked lower logP (<3.5) and higher dipole moments (>4.5 Debye) to improved antifungal activity against Candida albicans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
